2-Amino-5,6,7,8-tetrahydro-4-quinazolinecarboxylic acid

Medicinal Chemistry Organic Synthesis Parallel Library Synthesis

Researchers sourcing a tetrahydroquinazoline scaffold for fragment-based screening often face supply inconsistency and ambiguous regiochemistry. CAS 51640-97-2 resolves these bottlenecks: • Unambiguous quinazoline (not indole) regiochemistry via established condensation of 2-oxocyclohexylglyoxylic acid with guanidine carbonate. • Orthogonally reactive 2-amino and 4-carboxylic acid groups enable one-step parallel library construction without protection/deprotection sequences. • Fragment-like profile (MW 193.20, Fsp³ ≈0.44, LogP 1.89) ideal for FBLD and rapid SAR exploration of DHFR inhibitors (IC50 down to 0.004 μM) and topoisomerase IIα modulators.

Molecular Formula C9H11N3O2
Molecular Weight 193.2 g/mol
CAS No. 51640-97-2
Cat. No. B182437
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-5,6,7,8-tetrahydro-4-quinazolinecarboxylic acid
CAS51640-97-2
Molecular FormulaC9H11N3O2
Molecular Weight193.2 g/mol
Structural Identifiers
SMILESC1CCC2=C(C1)C(=NC(=N2)N)C(=O)O
InChIInChI=1S/C9H11N3O2/c10-9-11-6-4-2-1-3-5(6)7(12-9)8(13)14/h1-4H2,(H,13,14)(H2,10,11,12)
InChIKeyVRWCLZQPQNNJAU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Amino-5,6,7,8-tetrahydro-4-quinazolinecarboxylic Acid: Heterocyclic Building Block


2-Amino-5,6,7,8-tetrahydro-4-quinazolinecarboxylic acid (CAS 51640-97-2) is a heterocyclic compound featuring a partially saturated quinazoline scaffold with a 2-amino substituent and a 4-carboxylic acid moiety (molecular formula C9H11N3O2, molecular weight 193.20) [1]. The tetrahydroquinazoline ring system distinguishes it from fully aromatic quinazoline derivatives, conferring distinct conformational flexibility and saturation characteristics that influence molecular recognition and physicochemical properties [2]. This compound is primarily employed as a versatile synthetic intermediate and building block in medicinal chemistry programs targeting kinase inhibitors, receptor antagonists, and other pharmacologically relevant small molecules .

Scaffold Partially saturated tetrahydroquinazoline core with conformational flexibility
Reactive handles 2-amino and 4-carboxylic acid groups for orthogonal derivatization
MW profile Fragment-like molecular weight supports early-stage library synthesis

Analog Substitution Limitations for 2-Amino-5,6,7,8-tetrahydro-4-quinazolinecarboxylic Acid


The tetrahydroquinazoline scaffold class encompasses compounds with varying substitution patterns, oxidation states, and ring saturation levels—each of which produces measurably divergent physicochemical properties and synthetic reactivity profiles. Specifically, the 2-amino group of CAS 51640-97-2 serves as a critical handle for further derivatization (e.g., amide coupling, nucleophilic substitution), while the 4-carboxylic acid moiety provides an orthogonal reactive site for esterification or amidation . Analogs lacking the amino group (e.g., 5,6,7,8-tetrahydroquinazoline-4-carboxylic acid) or featuring an oxo substituent instead (e.g., 1,2,5,6,7,8-hexahydro-2-oxoquinazoline-4-carboxylic acid) exhibit distinct electronic profiles, hydrogen-bonding capacities, and metabolic stability profiles [1]. Furthermore, the synthetic pathway for CAS 51640-97-2 via condensation of 2-oxocyclohexylglyoxylic acid with guanidine carbonate and urea yields a specific regioisomer that is not interchangeable with isomeric indole products obtainable under alternative conditions . These differences directly impact downstream reaction yields, purification requirements, and the ultimate biological performance of derived analogs.

2-amino absent analogs Removing the 2-amino group reduces reactive sites to one, requiring protection/deprotection steps for scaffold elaboration.
2-oxo substituted analogs The 2-oxo group exhibits attenuated nucleophilicity and altered tautomeric preference, shifting reactivity profiles in condensation reactions.
Isomeric indole products Alternative cyclization conditions can yield indole scaffolds with distinct biological target engagement; regioisomeric purity must be verified.

2-Amino-5,6,7,8-tetrahydro-4-quinazolinecarboxylic Acid: Evidence vs. Analogs


Orthogonal Functional Group Reactivity Advantage

CAS 51640-97-2 presents a unique synthetic advantage over closely related tetrahydroquinazoline analogs that lack either the 2-amino or 4-carboxylic acid group. Specifically, the 2-amino group (pKa ~7–9 for aromatic/heteroaromatic amines in similar environments) provides a nucleophilic site amenable to amide bond formation with activated carboxylic acids, sulfonyl chlorides, or isocyanates under mild conditions, while the 4-carboxylic acid moiety (pKa ~3–4) remains available for orthogonal activation and coupling after deprotonation or esterification . In contrast, 5,6,7,8-tetrahydroquinazoline-4-carboxylic acid (CAS not available; compound lacking 2-amino substitution) offers only a single carboxylic acid reactive site, necessitating protection/deprotection sequences for scaffold elaboration at multiple positions. Similarly, 1,2,5,6,7,8-hexahydro-2-oxoquinazoline-4-carboxylic acid (synthesized concurrently from the same starting material) possesses a 2-oxo group with reduced nucleophilicity and altered tautomeric preference, fundamentally changing its reactivity profile in nucleophilic substitution and condensation reactions [1].

Orthogonal reactivity
Head-to-head
2 reactive sites
Target: 2-amino + 4-COOH
Comparator analogs: 1 reactive site only
Supports sequential, protection-free derivatization
Reduces synthetic steps and material cost in library synthesis
Medicinal Chemistry Organic Synthesis Parallel Library Synthesis

Conformational Flexibility from Partial Saturation

The 5,6,7,8-tetrahydroquinazoline ring of CAS 51640-97-2 is partially saturated, containing a saturated cyclohexene-like ring fused to the pyrimidine portion, whereas fully aromatic quinazoline-4-carboxylic acids (e.g., quinazoline-4-carboxylic acid, CAS 86-53-3) possess an electron-deficient bicyclic aromatic system. This structural distinction yields measurable differences in molecular descriptors. The calculated LogP for CAS 51640-97-2 is approximately 1.89 , indicating moderate lipophilicity suitable for membrane permeability, whereas fully aromatic quinazoline-4-carboxylic acid (LogP ~0.5–1.0) is more polar due to the extended π-system and enhanced solvation energy of the aromatic heterocycle [1]. The saturated ring also introduces conformational flexibility and three-dimensional character (Fsp³ fraction ~0.44 for CAS 51640-97-2 vs ~0.0 for fully aromatic quinazoline-4-carboxylic acids), which is a key metric in modern drug design for improving target selectivity and reducing off-target promiscuity associated with flat aromatic scaffolds [2].

Conformational flexibility
Class-level
LogP 1.89 · Fsp³ 0.44
vs. fully aromatic quinazoline-4-carboxylic acid (LogP ~0.5–1.0, Fsp³ 0.0)
Balanced lipophilicity and 3D character may improve selectivity
Calculated values; experimental validation recommended
Drug Design Conformational Analysis Physicochemical Properties

Regioselective Synthesis for Structural Certainty

The condensation of 2-oxocyclohexylglyoxylic acid with guanidine carbonate and urea yields CAS 51640-97-2 (2-amino-5,6,7,8-tetrahydroquinazoline-4-carboxylic acid) and 1,2,5,6,7,8-hexahydro-2-oxoquinazoline-4-carboxylic acid as the exclusive heterocyclic products, not the isomeric indoles that could arise from alternative cyclization pathways [1]. This regiochemical outcome is confirmed by subsequent reduction studies and spectral characterization. In contrast, alternative condensation conditions or different amidine precursors could direct cyclization toward indole-based products (e.g., 2-oxo-2,4,5,6,7,8-hexahydroindole-3-carboxylic acids), which possess a distinct core scaffold with divergent biological target engagement profiles. The structural identity of CAS 51640-97-2 is unambiguously established through its canonical SMILES (NC1=NC2=C(CCCC2)C(C(=O)O)=N1) and IUPAC nomenclature (2-amino-5,6,7,8-tetrahydroquinazoline-4-carboxylic acid) , providing a verifiable and reproducible synthetic intermediate.

Regioselective synthesis
Head-to-head
100% quinazoline formation
0% isomeric indole under standard condensation conditions
Unambiguous structural identity; no isomeric separation needed
Confirmed by reduction studies and spectral characterization
Synthetic Methodology Regiochemical Control Process Chemistry

Fragment-Like Molecular Properties

CAS 51640-97-2 possesses a molecular weight of 193.20 g/mol and a single rotatable bond (carboxylic acid group), placing it in the favorable 'fragment-like' property space (MW < 300) for fragment-based drug discovery and early lead generation . In contrast, pharmacologically characterized tetrahydroquinazoline derivatives reported in the literature—such as ARN-21934 (a topoisomerase IIα inhibitor, IC50 = 2 μM vs etoposide IC50 = 120 μM) [1] and 2,4-diamino-6-(arylmethyl)-5,6,7,8-tetrahydroquinazoline antifolates (DHFR IC50 = 0.004 μM for certain analogs) [2]—are substantially larger compounds (MW typically >350 g/mol) with multiple rotatable bonds and extended aromatic substitution. This size differential positions CAS 51640-97-2 as a modular core scaffold from which diverse arrays of elaborated analogs can be constructed, rather than as a pre-optimized, target-validated compound.

Fragment-like properties
Class-level
MW 193 · 1 rotatable bond
Fragment space (MW 350)
Efficient core for fragment-based screening and SAR exploration
Reduces synthetic burden in early lead generation
Fragment-Based Drug Discovery Lead Optimization Molecular Properties

Applications of 2-Amino-5,6,7,8-tetrahydro-4-quinazolinecarboxylic Acid


Fragment-Based Drug Discovery Scaffold

With a molecular weight of 193.20 g/mol and a single rotatable bond , CAS 51640-97-2 occupies fragment-like property space (MW <300, rotatable bonds ≤3) ideal for fragment-based screening and fragment-to-lead optimization campaigns. The partially saturated tetrahydroquinazoline core (Fsp³ ≈0.44) provides three-dimensional character that enhances target selectivity and reduces aromatic stacking-mediated promiscuity relative to flat, fully aromatic quinazoline fragments [1]. The orthogonally reactive 2-amino and 4-carboxylic acid groups enable rapid parallel synthesis of diverse fragment libraries for affinity screening and subsequent structure-guided elaboration.

DHFR and Topoisomerase Inhibitor Intermediate

Elaborated tetrahydroquinazoline derivatives have demonstrated potent inhibition of dihydrofolate reductase (DHFR) with IC50 values as low as 0.004 μM and selective human topoisomerase IIα inhibition (ARN-21934 IC50 = 2 μM vs etoposide IC50 = 120 μM) [1]. CAS 51640-97-2 serves as a versatile core scaffold for constructing focused libraries of such elaborated analogs through sequential functionalization of the 2-amino and 4-carboxylic acid positions, avoiding protection/deprotection sequences that would be necessary with mono-functional tetrahydroquinazoline derivatives.

Parallel Library Synthesis Building Block

The dual orthogonal reactive sites (2-amino + 4-carboxylic acid) of CAS 51640-97-2 enable efficient parallel library construction via standard amide coupling and esterification protocols . This functional group complementarity supports the rapid generation of structurally diverse compound collections for structure-activity relationship (SAR) exploration. The established synthetic route from 2-oxocyclohexylglyoxylic acid and guanidine carbonate/urea provides a reliable supply of the core scaffold with unambiguous regiochemistry (quinazoline, not indole) [1], ensuring consistent library quality and reproducible biological evaluation results.

Physicochemical Probe for Saturated Heterocycle Effects

The calculated LogP of 1.89 for CAS 51640-97-2 contrasts with the more polar fully aromatic quinazoline-4-carboxylic acid (LogP ~0.5–1.0), enabling systematic evaluation of how partial ring saturation influences membrane permeability, solubility, and metabolic stability in derived compound series [1]. The tetrahydroquinazoline scaffold serves as a valuable comparator to both fully aromatic quinazoline cores and completely saturated decahydroquinazoline systems in medicinal chemistry optimization studies addressing these critical drug-like properties.

Application
Selection Property
Validation Focus
Fragment-based drug discovery scaffold
Fragment-like MW, single rotatable bond, low complexity
Hit expansion efficiency; library synthesis throughput
DHFR / topoisomerase inhibitor intermediate
Dual orthogonal reactive sites for sequential derivatization
Inhibitory activity of elaborated analogs; target selectivity
Parallel library synthesis building block
Regiochemically defined scaffold with two handles
Library purity and yield; reproducible biological evaluation
Physicochemical probe for saturation effects
Partially saturated ring vs fully aromatic comparator
Impact on permeability, solubility, and metabolic stability

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